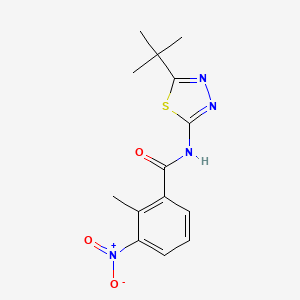
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
科学的研究の応用
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-inflammatory and anti-tumor properties, and has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of enzymes involved in the breakdown of acetylcholine.
作用機序
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting the activity of COX-2, N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide reduces inflammation and inhibits the growth of cancer cells. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has also been shown to inhibit the activity of other enzymes involved in the breakdown of acetylcholine, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of enzymes involved in the breakdown of acetylcholine, which may contribute to its potential use in the treatment of neurodegenerative diseases. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, and has been shown to be effective in reducing tumor growth in animal models.
実験室実験の利点と制限
One of the advantages of using N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide in lab experiments is its specificity for COX-2, which allows for more targeted inhibition of inflammation and tumor growth. However, one limitation of using N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide may have off-target effects on other enzymes involved in the breakdown of acetylcholine, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide. One area of focus is the development of more specific and potent COX-2 inhibitors that may have fewer off-target effects. Another area of research is the potential use of N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide and its mechanism of action.
合成法
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylbenzoic acid with 2,5-dimethylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-4-5-11(2)14(8-10)16(19)18-15-7-6-13(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVWEXCMIKCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)
![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)
![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)

![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)

![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)

![4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)